molecular formula C6H12ClN B1359792 4-Chloro-1-methylpiperidine CAS No. 5570-77-4

4-Chloro-1-methylpiperidine

Cat. No. B1359792
CAS RN: 5570-77-4
M. Wt: 133.62 g/mol
InChI Key: MYGXGCCFTPKWIH-UHFFFAOYSA-N
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Description

4-Chloro-1-methylpiperidine is a chemical compound with the CAS number 5570-77-4 . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

There is a paper titled “Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone” that might contain relevant information about the molecular structure of compounds similar to 4-Chloro-1-methylpiperidine .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-1-methylpiperidine are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

4-Chloro-1-methylpiperidine has a molecular formula of C6H12ClN and an average mass of 133.619 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 165.7±33.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.2±3.0 kJ/mol, and the flash point is 54.0±25.4 °C . The index of refraction is 1.482, and the molar refractivity is 36.5±0.4 cm3 .

Scientific Research Applications

NMR Studies and Molecular Structure

  • NMR Characterization of Piperidine Derivatives : Research by Dega-Szafran, E. Dulewicz, and M. Szafran (2006) utilized NMR spectroscopy to study conformations of various piperidine derivatives, demonstrating the utility of NMR in understanding the structural aspects of such compounds (Dega-Szafran et al., 2006).

  • Crystallography of Piperidine Compounds : A study focused on the crystallography of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, revealing insights into the molecular arrangements and hydrogen bonding in such structures (Dega-Szafran et al., 2006).

Environmental and Health Safety

  • Reducing Toxicity in Chemical Processes : The use of diluted 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu was explored by V. Rodríguez et al. (2019), highlighting an approach to reduce environmental and health hazards in chemical synthesis (Rodríguez et al., 2019).

Conformational Studies

  • Conformational Analysis Using X-ray and NMR : A 2009 study by Dega-Szafran et al. employed X-ray and NMR techniques for analyzing the ring inversion in 4-hydroxy-1-methylpiperidine betaine, contributing to the understanding of conformational behaviors in such molecules (Dega-Szafran et al., 2009).

Chemical Synthesis and Applications

  • Synthesis of Antimicrobial Agents : Research on the synthesis of piperidinyl benzimidazoles by C. Kuş and colleagues (1996) explored their potential as antimicrobial agents, demonstrating the chemical versatility of piperidine derivatives (Kuş et al., 1996).

  • Synthesis of Polymeric Complexes : The study of polymeric thiolate complexes involving 4-mercapto-1-methylpiperidine by J. C. Bayon et al. (1984) sheds light on the complex formation in solutions, emphasizing the role of piperidine derivatives in forming intricate molecular structures (Bayon et al., 1984).

  • Conformational Equilibrium Studies : Investigation into the conformational equilibrium in N-methylpiperidines by P. Crowley et al. (1977) provided insights into the structural dynamics of these compounds, relevant for understanding their chemical properties (Crowley et al., 1977).

  • Characterization of 1-Carbalkoxymethyl Derivatives : Research by Z. Dega-Szafran and E. Dulewicz (2006) on the synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides offered insights into new derivatives of piperidine for potential biological applications (Dega-Szafran & Dulewicz, 2006).

  • Thermochemistry of Methylpiperidines : A combined experimental and computational study by M. Ribeiro da Silva et al. (2006) on the thermochemistry of methylpiperidines provided critical data on the enthalpies of formation, valuable for chemical engineering applications (Ribeiro da Silva et al., 2006).

  • Polymeric Chlorocadmate(II) Compounds Synthesis : A. Corradi and colleagues (1997) synthesized and analyzed the structural and thermal properties of polymeric chlorocadmate(II) compounds, demonstrating the use of piperidine derivatives in creating complex inorganic structures (Corradi et al., 1997).

Safety And Hazards

4-Chloro-1-methylpiperidine should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental ingestion, it is advised to drink plenty of water and possibly milk afterwards . In case of fire, self-contained breathing apparatus and full protective gear should be worn .

properties

IUPAC Name

4-chloro-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGXGCCFTPKWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063950
Record name Piperidine, 4-chloro-1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methylpiperidine

CAS RN

5570-77-4
Record name 4-Chloro-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylpiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4-chloro-1-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 4-chloro-1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-methylpiperidine
Source European Chemicals Agency (ECHA)
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Record name 4-CHLORO-N-METHYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The Grignard reagent of 4-chloro-N-methylpiperidine (60 g, 0.47 moles) is prepared as in Example 3A. To this is added a solution of 23 g (0.155 moles) dihydrocoumarin in 100 ml tetrahydrofuran over 20 minutes (reaction is refluxed). Refluxed for 31/2 hours. The flask is cooled in an ice bath and saturated ammonium chloride solution is added (200 ml). The layers are separated and the aqueous extracted with tetrahydrofuran. The organics are dried (magnesium sulfate) and evaporated. The residue, after an acid-base extraction, yield 13 g from the organics. Carbon dioxide is bubbled through the aqueous which is then extracted with dichloromethane. These organics are dried and evaporated to yield 26 g. Chromatography (basic alumina, activity III, chloroform) afforded 17.7 g (46%) crystalline keto-phenol.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
23 g
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Reaction Step Two
Quantity
100 mL
Type
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Radl, W Hafner, P Hezký, I Krejčí… - Collection of …, 1999 - cccc.uochb.cas.cz
… by alkylation of 3-chlorobenzenethiol with 4-chloro-1-methylpiperidine we failed even when the … This failure could be explained by the strong tendency of 4-chloro-1-methylpiperidine to …
Number of citations: 7 cccc.uochb.cas.cz
JS Amato, JYL Chung, RJ Cvetovich… - The Journal of …, 2005 - ACS Publications
… Another commercially available and closely related potential starting material is 4-chloro-1-methylpiperidine hydrochloride 10. The N-methyl compound 10 is approximately eight times …
Number of citations: 14 pubs.acs.org
JM Bailey, H Booth, HARY Al-Shirayda… - Journal of the Chemical …, 1984 - pubs.rsc.org
… Extraction with ether, drying (MgS04) of the extracts, and evaporation gave 4-chloro-1-methylpiperidine as a pale yellow liquid, suitable for nmr analysis. …
Number of citations: 13 pubs.rsc.org
RD Stolow, DI Lewis, PA D'Angelo - Tetrahedron, 1970 - Elsevier
… 4-Chloro-1-methylpiperidine hydrochloride (40 g, Eastman) was dissolved in Hz0 (10 ml), and 6N KOH (43 ml) was added at 0”. The liberated amine was extracted with Et,0 (20 ml), and …
Number of citations: 18 www.sciencedirect.com
T Fujiwara, K Ohira, K Urushibara, A Ito… - Bioorganic & Medicinal …, 2016 - Elsevier
… Compounds 2a, 3a, 5a and 6a were prepared according to reported methods from 4-chloro-1-methylpiperidine and corresponding arylketones (2d, 3d, 5d and 6d) via Grignard reaction …
Number of citations: 17 www.sciencedirect.com
T Suzuki, N Fukazawa, K San-nohe… - Journal of medicinal …, 1997 - ACS Publications
… 4-Chloro-1-methylpiperidine (7.5 g, 56 mmol) in dry THF (10 mL) was added to a suspension of Mg (1.34 g) in dry THF (18 mL), and the mixture was refluxed for 1 h. The reaction …
Number of citations: 139 pubs.acs.org
R Tacke, T Schmid, M Penka, C Burschka… - …, 2004 - ACS Publications
… A Grignard reagent was prepared from 4-chloro-1-methylpiperidine (13.4 g, 100 mmol) and magnesium turnings (3.00 g, 123 mmol) in THF (45 mL) (see preparation of 6) and was then …
Number of citations: 40 pubs.acs.org
XA Li, HL Wang, SD Yang - Organic letters, 2013 - ACS Publications
… Herein, we choose product of acridone 2a to react with the Grignard reagents derived from 4-chloro-1-methylpiperidine through nucleophilic carbonyl addition to yield the antiallergics …
Number of citations: 40 pubs.acs.org
T Heinrich, H Böttcher, H Prücher… - ChemMedChem …, 2006 - Wiley Online Library
… When the solvent started boiling, commercially available 4-chloro-1-methylpiperidine (3.3 g, 24.6 mmol) dissolved in THF (25 mL) was added. After 1 h heating at reflux, the afore-…
MJ Ashton, A Ashford, AH Loveless… - Journal of medicinal …, 1984 - ACS Publications
A series of [a-(heterocyclyl) benzyl] piperazines was synthesized and their effect of reducing serum cholesterol and triglyceride levels in the rat was evaluated. A systematic exploration …
Number of citations: 32 pubs.acs.org

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